molecular formula C18H19FN4O B2499479 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797710-36-1

2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Cat. No.: B2499479
CAS No.: 1797710-36-1
M. Wt: 326.375
InChI Key: KHYQZVLXXFVISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H19FN4O and its molecular weight is 326.375. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Development

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to the compound , has been reported for their selective ligand properties for the translocator protein (18 kDa), highlighting their potential in radiolabeling and in vivo imaging using positron emission tomography (PET). Such compounds, notably DPA-714, have been designed with a fluorine atom allowing labeling with fluorine-18 for PET imaging of neuroinflammation and related pathologies (Dollé et al., 2008).

Cognitive Impairment Treatment

In the context of neurodegenerative and neuropsychiatric diseases, a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed, synthesized, and optimized, leading to the identification of a clinical candidate, ITI-214. This compound exhibited picomolar inhibitory potency for Phosphodiesterase 1 (PDE1) and demonstrated excellent selectivity against other PDE families, showing potential for the treatment of cognitive deficits associated with diseases such as schizophrenia and Alzheimer's (Li et al., 2016).

Pharmaceutical Building Blocks

Novel N-arylpyrazole-containing enaminones were synthesized and explored as key intermediates for the creation of substituted pyridine derivatives and other heterocyclic compounds with potential antitumor and antimicrobial activities. This illustrates the compound's utility as a precursor in the synthesis of various biologically active molecules (Riyadh, 2011).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-13-9-17-21-11-15(12-23(17)22-13)3-2-8-20-18(24)10-14-4-6-16(19)7-5-14/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYQZVLXXFVISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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